1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one
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Overview
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one is a chemical compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidin-4-one moiety
Preparation Methods
The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitro-4-(trifluoromethyl)aniline and piperidin-4-one.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Synthetic Routes: One common synthetic route involves the nitration of 4-(trifluoromethyl)aniline to obtain 2-nitro-4-(trifluoromethyl)aniline, followed by its reaction with piperidin-4-one under appropriate conditions to yield the desired product
Chemical Reactions Analysis
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Hydrolysis: The piperidin-4-one moiety can undergo hydrolysis in the presence of acids or bases to yield corresponding carboxylic acids and amines
Scientific Research Applications
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those related to cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(trifluoromethyl)benzylamine and 2-nitro-4-(trifluoromethyl)phenol share structural similarities with this compound.
Uniqueness: The presence of both nitro and trifluoromethyl groups in the same molecule imparts unique chemical and biological properties, making it distinct from other related compounds
Properties
Molecular Formula |
C12H11F3N2O3 |
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Molecular Weight |
288.22 g/mol |
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-one |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)8-1-2-10(11(7-8)17(19)20)16-5-3-9(18)4-6-16/h1-2,7H,3-6H2 |
InChI Key |
XWFKHEIQFOPBIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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